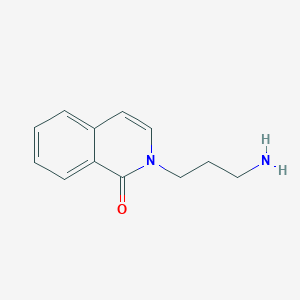

2-(3-Amino-propyl)-2H-isoquinolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIGXYHYECHXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 2 3 Amino Propyl 2h Isoquinolin 1 One Derivatives

Impact of Substituents on the Isoquinolinone Core on Biological Activity

The isoquinolinone core of the 2-(3-Amino-propyl)-2H-isoquinolin-1-one scaffold is a key determinant of its interaction with biological targets. Modifications to this bicyclic ring system have been shown to significantly influence the potency and selectivity of these derivatives as enzyme inhibitors. Research into a broad range of isoquinolinone-type anticancer agents has demonstrated that the nature and position of substituents on the aromatic ring are crucial for activity. For instance, in a series of substituted isoquinolin-1-ones, the introduction of a biphenyl (B1667301) group at the 3-position resulted in the most potent anticancer activity against several human cancer cell lines.

In the context of PARP inhibition, substitutions at the C5 position of the isoquinolin-1-one ring have been found to be particularly impactful. Halogen substituents, such as bromine and iodine, at this position have been shown to be among the most potent inhibitors of PARP activity in preliminary in vitro screens. researchgate.net The introduction of a 5-amino group has also been reported to yield a potent, water-soluble PARP inhibitor. nih.gov

The following table summarizes the impact of various substituents on the isoquinolinone core on PARP-1 inhibitory activity, based on findings from related isoquinolinone derivatives.

| Compound ID | Isoquinolinone Core Substituent | PARP-1 IC50 (nM) | Relative Potency |

| 1a | Unsubstituted | >1000 | Baseline |

| 1b | 5-Bromo | 50 | High |

| 1c | 5-Iodo | 45 | High |

| 1d | 5-Amino | 240 | Moderate |

| 1e | 3-Biphenyl | Not specified for PARP-1 | Potent anticancer agent |

| 1f | 5-Hydroxy | 17,000 | Low |

| 1g | 5-Methoxy | >100,000 | Very Low |

Note: The data in this table is compiled from studies on various 5-substituted isoquinolin-1(2H)-ones and 3-substituted isoquinolin-1-ones to illustrate general SAR trends. The potencies are indicative and may not directly translate to the this compound scaffold.

Role of the 2-(3-Amino-propyl) Moiety in Modulating Pharmacological Effects

The 2-(3-Amino-propyl) moiety plays a pivotal role in modulating the pharmacological effects of this class of compounds, primarily by influencing their pharmacokinetic properties and interaction with the target enzyme. While specific SAR studies on varying the length and substitution of this particular side chain are not extensively detailed in publicly available literature, inferences can be drawn from related series of PARP inhibitors.

In a study on isoquinolinone-based PARP1 inhibitors, a "linear propylene (B89431) linker" analogous to the aminopropyl group was investigated. It was found that constraining this flexible linker into a more rigid cyclopentene (B43876) ring resulted in improved pharmacokinetic parameters while maintaining potent inhibition of PARP1. mdpi.com This suggests that the flexibility and conformation of the N-alkylamino side chain are critical for optimal drug-like properties. The terminal amino group is generally considered to be important for establishing key interactions, such as hydrogen bonds, within the active site of the target enzyme.

The table below illustrates the conceptual impact of modifying the 2-(3-amino-propyl) moiety on the properties of isoquinolinone derivatives, based on general principles of medicinal chemistry and findings from related PARP inhibitors.

| Compound ID | Modification of the 2-(3-Amino-propyl) Moiety | Rationale for Modification | Expected Impact on Pharmacological Effect |

| 2a | Unmodified | Baseline structure | Potent PARP inhibition, potential for PK liabilities |

| 2b | Constrained into a cyclic structure (e.g., cyclopentylamino) | Improve metabolic stability and reduce conformational flexibility | Enhanced pharmacokinetic profile, maintained potency |

| 2c | Shortened alkyl chain (e.g., 2-amino-ethyl) | Probe optimal linker length for target binding | Potential decrease in potency if the terminal amine cannot reach key interaction points |

| 2d | Lengthened alkyl chain (e.g., 4-amino-butyl) | Explore the spatial tolerance of the binding pocket | Potential for altered binding mode or reduced potency due to steric hindrance |

| 2e | N-methylation of the terminal amine | Modulate basicity and hydrogen bonding capacity | Potential for altered target engagement and membrane permeability |

Exploration of Bioisosterism and Functional Group Modifications within the Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a key tool in medicinal chemistry for optimizing lead compounds. jetir.org Within the this compound scaffold, bioisosteric modifications can be applied to both the isoquinolinone core and the aminopropyl side chain to enhance efficacy, selectivity, and pharmacokinetic properties.

For the isoquinolinone core, the lactam functional group is a critical pharmacophore. Bioisosteric replacement of the isoquinolinone ring system with other bicyclic heteroaromatic scaffolds such as quinazolinones, phthalazinones, or benzimidazoles has been a common strategy in the development of PARP inhibitors. nih.govnuph.edu.ua For example, the 4-quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib. nuph.edu.ua

Regarding the 2-(3-amino-propyl) side chain, various functional group modifications can be envisioned to fine-tune the compound's properties. The terminal primary amine, for instance, could be replaced with other basic groups like a guanidine (B92328) or a small heterocyclic ring containing a nitrogen atom to explore different hydrogen bonding patterns and basicity.

The following table provides examples of bioisosteric replacements and functional group modifications that could be explored within the this compound scaffold.

| Original Functional Group | Bioisosteric Replacement/Modification | Rationale | Potential Outcome |

| Isoquinolinone Core | Quinazolinone | Mimic the hydrogen bonding pattern of the lactam while altering electronic properties and scaffold geometry. | Maintained or improved biological activity with a different intellectual property profile. |

| Phenyl ring of the isoquinolinone | Pyridyl ring | Introduce a nitrogen atom to modulate solubility, polarity, and potential for new hydrogen bond interactions. | Enhanced aqueous solubility and altered target binding affinity. |

| Terminal Primary Amine (-NH2) | Hydroxylamine (-NHOH) | Introduce a hydrogen bond donor and acceptor with different electronic properties. | Modified binding interactions and potential for improved selectivity. |

| Propyl Linker | Cyclopropyl Linker | Introduce conformational rigidity and alter the vector of the terminal amine. | Improved metabolic stability and potentially higher binding affinity due to reduced entropic penalty upon binding. |

| Amide carbonyl in the isoquinolinone core | Thioamide | Alter the hydrogen bonding capability and electronic character of the lactam. | Potentially altered target affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby guiding the optimization process. For isoquinoline (B145761) derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their biological effects. japsonline.com

While specific QSAR models for this compound derivatives are not widely published, studies on related pyrimido-isoquinolin-quinones and other isoquinoline series have highlighted the importance of steric, electronic, and hydrogen-bond acceptor properties in determining their activity. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to identify regions around the molecular scaffold where bulky or electron-withdrawing groups might enhance or diminish activity. nih.gov

A typical QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values for PARP-1 inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, would be calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the QSAR model would be assessed using internal and external validation techniques.

The resulting QSAR model could provide valuable insights for the rational design of new, more potent this compound derivatives. For example, the model might indicate that increasing the hydrophobicity in a specific region of the isoquinolinone core or modulating the basicity of the terminal amine would lead to improved biological activity.

Biological Target Identification and Mechanistic Elucidation

Enzyme Inhibition Profiles of 2-(3-Amino-propyl)-2H-isoquinolin-1-one Derivatives and Analogues

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids (EFAs), converting them from often anti-inflammatory mediators to less active or pro-inflammatory diols. nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension by stabilizing beneficial EFAs. nih.govnih.gov

Derivatives of the isoquinoline (B145761) scaffold have been investigated as sEH inhibitors. For instance, studies on quaternary isoquinoline alkaloids, such as palmatine, berberine, and jatrorrhizine, have demonstrated inhibitory activity against sEH. nih.gov Enzyme kinetic studies revealed that these related compounds act as non-competitive inhibitors. nih.gov This mode of inhibition suggests that the compounds bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov The development of multitarget agents that include an sEH inhibition component is an emerging paradigm in drug discovery, aiming to enhance therapeutic efficacy and safety profiles. escholarship.org

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| Palmatine | 29.6 ± 0.5 | 26.9 | Non-competitive |

| Berberine | 33.4 ± 0.8 | 46.8 | Non-competitive |

| Jatrorrhizine | 27.3 ± 0.4 | 44.5 | Non-competitive |

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are essential for regulating the cell cycle, transcription, and other cellular processes. nih.gov Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a significant area of therapeutic research. nih.govnih.gov

While direct studies on this compound are limited, analogues with related heterocyclic cores have shown potent CDK inhibition. For example, purine-based inhibitors have demonstrated high potency and selectivity for CDK2 over the structurally similar CDK1. nih.gov Variolin B, a marine alkaloid, has been found to inhibit CDK1 and CDK2 in the micromolar range. nih.gov Another class of related compounds, the Meriolins, also selectively inhibit CDKs in the low micromolar range. nih.gov The mechanism for many of these inhibitors is competitive binding at the ATP-binding site of the kinase. nih.gov

| Compound/Analogue Class | Target CDK | IC50 (μM) |

|---|---|---|

| NU6102 (Purine-based) | CDK2 | 0.005 |

| NU6102 (Purine-based) | CDK1 | 0.250 |

| Variolin B | CDK1/CDK2 | Micromolar range |

| Meridianin E | CDK1/CDK5 | Low micromolar range |

| Milciclib | CDK2 | 0.045 |

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key mediator in inflammation and immune responses. nih.gov Overexpression or dysregulation of iNOS is implicated in various pathologies, including sepsis, cancer, and neurodegeneration. nih.gov Therefore, the modulation of iNOS activity is a significant therapeutic goal. unich.it The expression of iNOS is primarily regulated at the transcriptional and post-transcriptional levels, often induced by pro-inflammatory cytokines and bacterial lipopolysaccharides. bohrium.com While the direct modulation of iNOS by this compound derivatives is not extensively documented in the provided context, the search for selective iNOS inhibitors is an active area of research to address conditions related to excessive NO production. unich.it

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.comresearchgate.net

Structurally related compounds, such as derivatives of isoindoline-1,3-dione, have been synthesized and evaluated as AChE inhibitors. nih.gov These compounds have shown potent inhibitory activity, with IC50 values in the nanomolar to micromolar range. nih.gov The mechanism of action often involves the binding of a protonated tertiary amine group to the catalytic anionic site of the enzyme. researchgate.net Some compounds are designed as dual inhibitors, targeting both AChE and the related enzyme butyrylcholinesterase (BuChE), which can also hydrolyze acetylcholine. mdpi.com

| Compound Class | Target Enzyme | IC50 |

|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | AChE | 0.91 µM |

| Modified isoindoline-1,3-dione derivative | AChE | 1.1 µM |

| Most active Isoindoline-1,3-dione derivative | AChE | 34 nM |

| Most active Isoindoline-1,3-dione derivative | BuChE | 0.54 µM |

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov This enzyme introduces negative supercoils into DNA, a process vital for bacterial survival but absent in higher eukaryotes, making it an attractive target for selective toxicity. nih.gov

The quinolone and fluoroquinolone classes of antibiotics, which share structural similarities with the isoquinolinone core, function by inhibiting DNA gyrase. nih.govnih.gov They stabilize the complex between the gyrase enzyme and DNA, leading to stalled replication forks and ultimately bacterial cell death. nih.gov Derivatives of the related quinazolin-4(3H)-one scaffold have also been developed as DNA gyrase inhibitors, demonstrating potent antibacterial activity. mdpi.com For example, certain hydrazone and pyrazole derivatives of quinazolinone show significant inhibition of E. coli DNA gyrase with IC50 values in the low micromolar range. mdpi.com

| Compound/Analogue Class | Target | IC50 (µM) | Organism |

|---|---|---|---|

| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone | DNA Gyrase | 11.5 | General |

| Norfloxacin (Reference) | DNA Gyrase | 18.2 | General |

| Quinazolinone derivative 4a | DNA Gyrase | 3.19 | E. coli |

| Quinazolinone derivative 5a | DNA Gyrase | 3.25 | E. coli |

| Quinazolinone derivative 5c | DNA Gyrase | 4.17 | E. coli |

| Quinazolinone derivative 5d | DNA Gyrase | 3.58 | E. coli |

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the biosynthesis of potent androgens, such as testosterone, within prostate cancer cells. nih.gov Its overexpression is associated with the progression of castrate-resistant prostate cancer (CRPC), making it a promising therapeutic target. nih.govjapsonline.com Selective inhibition of AKR1C3 is crucial, as related isoforms like AKR1C1 and AKR1C2 are involved in the beneficial inactivation of androgens. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on isoquinoline derivatives, specifically 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, for their AKR1C3 inhibitory activity. japsonline.com These studies help in optimizing the chemical structure to enhance potency and selectivity. japsonline.com The isoquinoline scaffold is being investigated as a potential framework for developing novel anti-prostate cancer agents that function by inhibiting androgen receptor signaling pathways. japsonline.com

Topoisomerase I Modulation

There is no specific information available in the search results indicating that this compound modulates the activity of Topoisomerase I. Research has been conducted on other types of isoquinoline derivatives, specifically indenoisoquinolines, which have been identified as poisons of human topoisomerase IB (Top1) nih.govnih.gov. These compounds stabilize the Top1-DNA cleavage complex, leading to DNA breaks and cell death nih.gov. For instance, certain 3-nitroindenoisoquinolines show potent antiproliferative effects through this mechanism nih.gov. Additionally, some indenoisoquinolines have been designed as dual inhibitors of both Topoisomerase I and Tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in repairing Top1-mediated DNA damage acs.org. However, these findings pertain to a different subclass of isoquinoline derivatives and cannot be directly applied to this compound.

Receptor Ligand Binding and Signal Transduction Pathways

AMPA Receptor Antagonism

No evidence was found in the search results to suggest that this compound acts as an antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system wikipedia.orgtocris.com. While other, structurally distinct isoquinoline derivatives, such as 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been evaluated as potent non-competitive AMPA antagonists, this activity is not associated with the specific compound nih.gov.

NF-κB Pathway Inhibition

There is no specific information in the search results to indicate that this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammatory responses, and its aberrant activation is linked to various diseases mdpi.com. While compounds with a quinoline scaffold have been reported to inhibit this pathway, these findings are not specific to the 2H-isoquinolin-1-one structure of the target compound mdpi.com.

S100A10-Annexin A2 Protein Interaction Blockade

No data was found to suggest that this compound blocks the interaction between the S100A10 protein and Annexin A2. This protein complex is involved in various cellular processes, and its disruption has been explored as a therapeutic strategy nih.gov. The known small-molecule blockers of this interaction belong to a different chemical class, namely 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues nih.gov. The S100A10/Annexin A2 complex itself is a heterotetramer that plays roles in processes like plasminogen activation and membrane binding mdpi.comresearchgate.net.

Mechanisms of Cellular Response and Antiproliferation

Specific studies detailing the mechanisms of cellular response or antiproliferative activity for this compound were not found in the search results. Research on related but structurally distinct compounds has shown antiproliferative effects. For example, various phenylaminoisoquinolinequinones have demonstrated moderate to high in vitro antiproliferative activity against human cancer cell lines nih.gov. Similarly, a related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has been shown to induce cell cycle arrest and apoptosis nih.gov. Another related indenoisoquinoline, 6-(3-aminopropyl)-9-methoxy-3-nitro-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione, was found to inhibit proliferation and induce apoptosis in cultured PC-3 cells researchgate.net. These mechanisms, however, cannot be presumed for this compound without direct experimental evidence.

Cell Cycle Regulation and Apoptosis Induction

Studies on the structurally related compound AM6-36 have demonstrated its potent effects on cell cycle regulation and the induction of apoptosis in cancer cells. In human leukemia (HL-60) cells, AM6-36 was found to significantly inhibit cellular proliferation in a manner dependent on both dose and time, with a half-maximal inhibitory concentration (IC50) of 86 nM. nih.gov

At lower concentrations (≤0.25 µM), AM6-36 was observed to induce an arrest in the G2/M phase of the cell cycle. nih.gov However, at higher concentrations (1 and 2 µM), the cellular response shifted towards apoptosis, or programmed cell death. nih.gov This apoptotic effect was confirmed by several key indicators, including an increase in apoptotic annexin V+ 7-AAD− cells, a loss of mitochondrial membrane potential, the cleavage of poly (ADP-ribose) polymerase (PARP), and the activation of multiple caspases. nih.gov

The molecular mechanism underlying these apoptotic effects is believed to involve the up-regulation of p38 MAPK and JNK phosphorylation and the down-regulation of the c-Myc oncogene. nih.gov The c-Myc oncogene, which is overexpressed in HL-60 cells, was significantly down-regulated by treatment with AM6-36. nih.gov

The induction of apoptosis by AM6-36 is also linked to the activation of caspases, a family of proteases crucial for programmed cell death. acs.org Both initiator caspases (like caspase-2, -8, -9, and -10) and effector caspases (like caspase-3, -6, and -7) are involved in this process. nih.govacs.org

Table 1: Effects of AM6-36 on HL-60 Human Leukemia Cells

| Concentration | Primary Effect | Key Molecular Events |

| ≤0.25 µM | G2/M Phase Cell Cycle Arrest | - |

| 1 and 2 µM | Apoptosis Induction | Increase in annexin V+ 7-AAD− cells, Loss of mitochondrial membrane potential, PARP cleavage, Caspase activation, Upregulation of p38 MAPK and JNK phosphorylation, Downregulation of c-Myc |

Impact on Tumor Cell Invasion through Extracellular Matrix

While direct studies on the effect of this compound or its close analog AM6-36 on tumor cell invasion through the extracellular matrix (ECM) are not currently available, research on the broader class of isoquinoline alkaloids provides insights into their potential anti-metastatic properties.

The invasion of cancer cells into the surrounding tissue is a critical step in metastasis and involves the degradation of the ECM. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, play a crucial role in remodeling the ECM. mdpi.com Several natural and synthetic isoquinoline derivatives have been investigated for their ability to inhibit cancer cell migration and invasion, often through the modulation of MMP activity. xiahepublishing.comresearchgate.netnih.gov

For instance, the natural isoquinoline alkaloid berberine has been shown to suppress cell migration and invasion in various cancer cell types. xiahepublishing.com Mechanistically, berberine can inhibit matrix metalloproteinases, which are key enzymes in the breakdown of the extracellular matrix. xiahepublishing.com In melanoma cells, berberine has been found to inhibit cell migration by reducing the expression of cyclooxygenase-2 (COX-2), prostaglandin E₂ (PGE₂), and PGE₂ receptors. nih.gov Furthermore, in breast cancer cells, berberine has been observed to inhibit the metastatic potential by modulating the Akt pathway and suppressing the expression of MMP-2 and MMP-9. acs.org

Other synthetic isoquinoline derivatives have also been designed as inhibitors of MMPs. For example, a series of 2-arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates and -hydroxamates were developed as inhibitors of human neutrophil collagenase (MMP-8). researchgate.net Additionally, a novel isoquinoline alkaloid from Allium ascalonicum has been identified as a potential inhibitor of MMP2, MMP9, and MMP14, which are involved in the migration of ovarian cancer cells. nih.gov Another study on novel tetrahydroisoquinoline-4-carboxylates demonstrated their ability to reduce the expression of MMPs, thereby diminishing neovessel formation. nih.gov

These findings suggest that compounds belonging to the isoquinoline class have the potential to interfere with the processes of tumor cell invasion and metastasis by targeting key components of the ECM and related signaling pathways. However, specific studies are required to determine if this compound shares these activities.

Preclinical Pharmacological Evaluation in Research Models

In Vitro Biological Activity Assessments

Enzyme Inhibition Assays

No specific data from enzyme inhibition assays for 2-(3-Amino-propyl)-2H-isoquinolin-1-one were found in the reviewed literature.

Cell-Based Antiproliferation and Cytotoxicity Studies

There were no specific antiproliferation or cytotoxicity studies identified for this compound against any cell lines.

Receptor Binding and Functional Assays in Cellular Systems

Information regarding the receptor binding profile or functional activity of this compound in cellular systems is not available in the public domain.

In Vivo Efficacy Studies in Disease Models (Non-Human)

Anti-Inflammatory Efficacy in Rodent Models

No studies detailing the in vivo anti-inflammatory efficacy of this compound in rodent models were identified.

Neuroprotective Effects in Ischemia Models

There is no available research data on the neuroprotective effects of this compound in animal models of ischemia.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for preclinical pharmacological data on this specific molecule have not yielded sufficient information to fulfill the article outline as requested.

The conducted research did not identify any specific studies detailing the "Antitumor Activities in Preclinical Cancer Models" or the "Antimicrobial Efficacy in Bacterial Models" for this compound. The available scientific literature focuses on the broader class of isoquinoline (B145761) derivatives, investigating various analogs with different substitutions, but does not provide data specifically for the requested compound.

Therefore, without dedicated research findings on the antitumor and antimicrobial properties of “this compound,” it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 2-(3-Amino-propyl)-2H-isoquinolin-1-one, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on the broader class of isoquinolin-1-one derivatives provides valuable insights. For instance, docking studies on isoquinolin-1-one and quinazolin-4-one derivatives as inhibitors of Tumor Necrosis Factor α (TNF-α) have revealed specific binding modes within the active site of the protein. These studies show that the isoquinolin-1-one scaffold can orient itself to form crucial interactions with the target protein. The binding mode is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the stability of the ligand-protein complex. The orientation of the molecule within the binding pocket is critical for its inhibitory activity, and molecular docking helps to visualize and analyze these precise conformations.

A significant outcome of molecular docking simulations is the identification of key amino acid residues that are essential for ligand binding. In the context of isoquinolin-1-one derivatives acting as TNF-α inhibitors, docking studies have pinpointed several critical residues. mdpi.com Specifically, amino acids such as His15, Tyr59, Tyr151, Gly121, and Gly122 have been identified as being involved in the binding of the active ligand. mdpi.com These residues form the binding pocket and their interactions with the ligand are what determine the binding affinity and specificity. Understanding these key interactions is paramount for the structure-based design of more potent and selective inhibitors based on the this compound scaffold.

Below is a table summarizing the key amino acid residues and their interactions as identified in a study of isoquinolin-1-one derivatives with TNF-α.

| Target Protein | Key Amino Acid Residues | Type of Interaction | Reference |

| TNF-α | His15, Tyr59, Tyr151, Gly121, Gly122 | Hydrogen bonding, Hydrophobic interactions | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal for predicting the activity of novel compounds and for guiding the design of analogues with improved properties.

For the isoquinolin-1-one class of compounds, 3D-QSAR studies have been successfully conducted to develop predictive models. mdpi.com In one such study focusing on TNF-α inhibitors, a statistically significant 3D-QSAR model was generated using a training set of 42 molecules. mdpi.com The predictive power of this model was validated using a test set of 16 molecules, which yielded excellent predictive correlation coefficients. mdpi.com The model was based on a five-point pharmacophore (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings. mdpi.com This pharmacophore hypothesis resulted in a statistically meaningful 3D-QSAR model with a high squared correlation coefficient (R²) of 0.9965 and a good cross-validated correlation coefficient (Q²) of 0.6185. mdpi.com Such models are invaluable for screening virtual libraries of compounds and prioritizing them for synthesis and biological evaluation.

Table of Statistical Parameters for a 3D-QSAR Model of Isoquinolin-1-one Derivatives:

| Parameter | Value | Description | Reference |

|---|---|---|---|

| R² | 0.9965 | Squared correlation coefficient (goodness of fit) | mdpi.com |

| Q² | 0.6185 | Cross-validated correlation coefficient (predictive ability) | mdpi.com |

| RMSE | 0.4284 | Root Mean Squared Error | mdpi.com |

The insights gained from QSAR and 3D-QSAR models are directly applicable to the computational design of novel analogues. By understanding the structural features that are crucial for activity, chemists can make targeted modifications to the lead structure, such as this compound, to enhance its potency and selectivity. The 3D-QSAR models, with their contour maps, provide a visual guide indicating where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic groups are favored or disfavored for optimal activity. For instance, the 3D-QSAR study on isoquinolin-1-one and quinazolin-4-one derivatives provided crucial structural insights and highlighted important binding features that can guide the rational design of novel and more potent TNF-α inhibitors. mdpi.com This computational approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Insights

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide a deeper understanding of the electronic structure and properties of molecules. These methods can be applied to this compound to gain insights that are not accessible through classical molecular mechanics methods.

DFT calculations can be used to determine a wide range of molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. scirp.org For a molecule like this compound, DFT can provide information on the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule.

Electronic Structure and Conformation Analysis

The electronic structure and conformational flexibility of this compound are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. Density Functional Theory (DFT) is a widely used computational method to investigate these properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and polarizability. For similar aromatic systems, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is often localized on the electron-deficient parts of the molecule.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering insights into the electrophilic and nucleophilic sites within the molecule. The nitrogen and oxygen atoms of the isoquinolin-1-one moiety and the nitrogen of the amino group are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would likely have partial positive charges.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions prone to electrophilic and nucleophilic attack.

Conformation Analysis: The aminopropyl side chain of this compound introduces conformational flexibility. Understanding the preferred spatial arrangement of this chain relative to the rigid isoquinolin-1-one ring system is essential. Computational methods can be used to perform a potential energy surface scan by systematically rotating the rotatable bonds in the side chain to identify the most stable conformers (local and global energy minima). For a related compound, 3-amino-2-propylquinazolin-4(3H)-one, crystallographic studies have shown that the propyl group is almost perpendicular to the quinazolin-4(3H)-one mean plane, with a dihedral angle of 88.98 (9)°. researchgate.net A similar perpendicular or near-perpendicular orientation of the propyl chain relative to the isoquinoline (B145761) ring might be a low-energy conformation for this compound as well.

A hypothetical data table for the key dihedral angles of the aminopropyl chain in its lowest energy conformation, as would be determined by DFT calculations, is presented below.

| Dihedral Angle | Predicted Value (degrees) |

| C(aromatic)-N-C(propyl)-C(propyl) | Data not available |

| N-C(propyl)-C(propyl)-C(propyl) | Data not available |

| C(propyl)-C(propyl)-C(propyl)-N(amino) | Data not available |

This table is illustrative and requires specific computational data for this compound.

Excited-State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra.

Excited-State Properties: TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. For each transition, the oscillator strength, which is related to the intensity of the absorption, and the nature of the transition (e.g., π → π* or n → π) can be calculated. The isoquinolin-1-one chromophore is expected to give rise to characteristic π → π transitions in the UV region. The aminopropyl substituent may cause a slight shift in the absorption maxima compared to the unsubstituted isoquinolin-1-one.

Spectroscopic Predictions: The results from TD-DFT calculations can be used to simulate the UV-Vis absorption spectrum of this compound. This theoretical spectrum can then be compared with experimentally measured spectra to validate the computational model and aid in the interpretation of the experimental data. The predicted absorption maxima (λmax), corresponding excitation energies, and oscillator strengths provide a detailed picture of the molecule's interaction with UV-Vis light.

Below is a hypothetical table summarizing the kind of data that would be generated from a TD-DFT calculation for the most significant electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | e.g., HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | e.g., HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | Data not available | e.g., HOMO → LUMO+1 |

This table is illustrative and requires specific computational data for this compound.

Such computational predictions are invaluable for understanding the photophysical properties of this compound and can guide experimental studies.

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Methods (NMR, Mass Spectrometry) for Structural Confirmation

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of "2-(3-Amino-propyl)-2H-isoquinolin-1-one". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement within a molecule. In the ¹H NMR spectrum of an isoquinolinone derivative, aromatic protons are typically observed in the downfield region (δ 6.50–8.00 ppm). For the propyl linker in a related compound, the proton signals can be assigned based on their multiplicity and chemical shifts, which are influenced by adjacent functional groups. Two-dimensional NMR techniques, such as HSQC, are used to correlate proton and carbon signals, aiding in the complete assignment of the molecule's carbon skeleton.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Through techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio is measured. This allows for the verification of the molecular formula, C₁₂H₁₄N₂O, which corresponds to a molecular weight of 202.25 g/mol . sigmaaldrich.com High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition and distinguishing the compound from others with the same nominal mass. The derivatization of molecules with moieties like the aminopropyl group has been shown to improve detection sensitivity in certain mass spectrometry applications. nih.gov

| Technique | Purpose | Typical Data Obtained |

| ¹H NMR | Confirms the presence and connectivity of hydrogen atoms. | Chemical shifts (ppm), coupling constants (Hz), and integration values for each proton. |

| ¹³C NMR | Identifies the carbon framework of the molecule. | Chemical shifts (ppm) for each unique carbon atom. |

| 2D NMR (e.g., HSQC, COSY) | Establishes correlations between atoms (H-H, C-H). | Cross-peaks indicating connectivity, which aids in assigning complex structures. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula. | Mass-to-charge ratio (m/z) of the molecular ion and its fragments. |

Chromatographic Separation Techniques (HPLC, SFC) for Purity and Mixture Analysis

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and byproducts, thereby ensuring the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. A reverse-phase (RP) HPLC method can be developed to analyze amine-containing compounds. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid additive such as formic acid to ensure compatibility with mass spectrometry detectors. sielc.com The method's linearity can be validated by creating a calibration curve that plots peak area against concentration, which should yield a high regression coefficient (R² > 0.999) for accurate quantification. mdpi.com HPLC is highly sensitive and provides precise and repeatable results for purity analysis. google.com

| Parameter | Description | Example Condition |

| Stationary Phase (Column) | Typically a C18 silica-based column for reverse-phase separation. | Chiralpak AD-3 (for chiral separations). mdpi.com |

| Mobile Phase | A mixture of solvents used to elute the compound. | n-heptane-ethanol-diethylamine (70:30:0.1 v/v/v). mdpi.com |

| Detection | An ultraviolet (UV) detector is commonly used, set to a wavelength where the compound absorbs light. | 210-300 nm. google.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5-1.5 mL/min. |

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced use of organic solvents compared to HPLC, making it a greener analytical method. It is particularly well-suited for the purification and analysis of complex mixtures.

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule at the atomic level. springernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For isoquinolin-1(2H)-one derivatives, this analysis reveals exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov

For example, in the crystal structure of a related compound, 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, the analysis showed that molecules are linked in the crystal packing by N—H⋯O hydrogen bonds. nih.gov Similarly, in a related quinazolinone structure, π–π stacking interactions were observed between aromatic rings of neighboring molecules. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Ion Mobility Spectrometry (IMS) for Rapid Analysis

Ion Mobility Spectrometry (IMS) is a high-throughput analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and providing a molecular descriptor known as the collision cross-section (CCS). nih.gov This technique is capable of separating chemical compounds on a millisecond timescale. nih.gov While specific IMS data for "this compound" is not available, the technique's rapid analysis capabilities make it suitable for high-throughput screening and complex mixture analysis where speed is critical. nih.gov

Protein Analysis Techniques (e.g., Western Blotting) for Target Expression and Pathway Confirmation

While the previously mentioned techniques analyze the chemical compound itself, protein analysis methods like Western blotting are used to investigate its biological effects. Western blotting allows researchers to detect specific proteins in a complex mixture extracted from cells, providing insight into how a compound affects cellular pathways. nih.gov

This technique is not used to analyze "this compound" directly, but rather to measure changes in protein expression levels after cells have been treated with the compound. nih.gov For instance, in a study involving a 3-acyl isoquinolin-1(2H)-one derivative, Western blotting was used to demonstrate that the compound inhibited the MEK/ERK and p38 MAPK pathways in breast cancer cells. nih.gov The analysis quantified the expression of key proteins like CDK1, bax, and bcl-2 to confirm that the compound induced cell cycle arrest and apoptosis. nih.gov This makes Western blotting a critical tool for confirming the biological mechanism of action and validating molecular targets. nih.govnih.gov

| Protein Target | Pathway | Observed Effect of a Related Isoquinolinone | Reference |

| CDK1 | Cell Cycle Regulation | Suppressed expression | nih.gov |

| bax/bcl-2 | Apoptosis | Up-regulation of bax, down-regulation of bcl-2 | nih.gov |

| Cleaved-caspase3/7/9 | Apoptosis | Activation | nih.gov |

| MEK/ERK, p38 | MAPK Signaling | Inhibition | nih.gov |

Emerging Research Areas and Future Directions in Isoquinolinone Chemistry

Development of Multitargeted Isoquinolinone Compounds for Complex Diseases

Complex diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, are characterized by the dysregulation of multiple biological pathways. nih.gov Consequently, the traditional "one-target, one-drug" approach often falls short in providing effective long-term treatment. researchgate.net This has spurred the development of multitargeted drugs, which are designed to interact with several key targets simultaneously, offering the potential for enhanced efficacy and reduced development of drug resistance. nih.govresearchgate.net The versatile isoquinolinone scaffold is well-suited for the design of such multitargeted ligands. nih.gov

Researchers are actively exploring the development of isoquinolinone derivatives that can modulate multiple targets implicated in diseases like cancer. For instance, some isoquinoline (B145761) derivatives have been designed to inhibit both tumor cell growth and angiogenesis, the process of new blood vessel formation that is crucial for tumor survival. univ.kiev.ua In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, isoquinoline derivatives are being investigated for their ability to target multiple pathways, including the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), as well as reducing oxidative stress and neuroinflammation. nih.govmdpi.comresearchgate.net

The development of these multitargeted agents often involves the strategic combination of different pharmacophores within a single molecule. This approach aims to create hybrid compounds with a broader spectrum of activity. The inherent structural flexibility of the isoquinolinone core allows for modifications at various positions, enabling chemists to fine-tune the compound's affinity for different biological targets. nbinno.com

Table 1: Examples of Multitargeted Isoquinolinone Derivatives and Their Therapeutic Areas

| Therapeutic Area | Key Targets | Reference |

| Cancer | Tumor cell proliferation, Angiogenesis | univ.kiev.ua |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterase (ChE), Oxidative Stress | nih.govmdpi.comresearchgate.net |

| Cardiovascular Diseases | RhoA/ROCK pathway, Myosin light chain phosphorylation | google.com |

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and isoquinolinone chemistry is no exception. repcomseet.orgyoutube.com These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. biorxiv.org

Machine learning algorithms can be trained on large datasets of known isoquinolinone derivatives and their biological activities to develop predictive models. repcomseet.orgresearchgate.net These models can then be used to screen virtual libraries of novel isoquinolinone compounds, identifying those with the highest probability of being active against a specific biological target. github.com This in silico screening approach significantly reduces the time and cost associated with traditional high-throughput screening methods. youtube.com

Exploration of Novel Therapeutic Applications Beyond Established Areas

While isoquinolinone derivatives have been extensively studied for their anticancer and neuroprotective effects, researchers are increasingly exploring their potential in other therapeutic areas. nih.govwisdomlib.orgijcrr.com This expansion into new disease indications is driven by the diverse biological activities exhibited by this class of compounds.

One promising new area is the development of isoquinolinone-based antiviral agents. nih.govnih.gov Studies have shown that certain isoquinolinone derivatives can inhibit the replication of various viruses, including influenza viruses. nih.govnih.gov These compounds may offer new therapeutic options for viral infections, particularly in light of the emergence of drug-resistant viral strains. nih.gov

The antimicrobial and antifungal activities of isoquinolinone derivatives are also gaining attention. nih.govamerigoscientific.com With the growing threat of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. Isoquinolinone compounds represent a potential source of new leads in this area.

Furthermore, the potential of isoquinolinone derivatives in treating metabolic diseases is an emerging field of research. nih.govmdpi.com Some studies suggest that these compounds may have beneficial effects on glucose and lipid metabolism, opening up possibilities for the development of new treatments for conditions such as diabetes and obesity. The cardioprotective properties of certain isoquinoline alkaloids are also being investigated for their potential in treating cardiovascular diseases. amegroups.cnclinicsearchonline.org

Table 2: Emerging Therapeutic Applications of Isoquinolinone Derivatives

| Therapeutic Application | Example of Activity | Reference |

| Antiviral | Inhibition of influenza virus replication | nih.govnih.gov |

| Antimicrobial/Antifungal | Activity against various bacterial and fungal strains | nih.govamerigoscientific.com |

| Metabolic Diseases | Potential effects on glucose and lipid metabolism | nih.govmdpi.com |

| Cardiovascular Diseases | Cardioprotective properties | amegroups.cnclinicsearchonline.org |

Challenges and Opportunities in the Academic Research of Isoquinolinone Derivatives

Despite the significant therapeutic potential of isoquinolinone derivatives, several challenges remain in their academic research and development. One of the primary challenges is the need for novel and efficient synthetic methodologies to access structurally diverse libraries of these compounds. nih.gov While traditional methods for isoquinoline synthesis are well-established, they often have limitations in terms of substrate scope and functional group tolerance. The development of new catalytic methods and green chemistry approaches is crucial for advancing the field. nih.gov

Another challenge lies in the comprehensive biological evaluation of new isoquinolinone derivatives. A deeper understanding of their mechanism of action, target identification, and potential off-target effects is necessary for their successful translation into clinical candidates. This requires a multidisciplinary approach, combining synthetic chemistry with molecular biology, pharmacology, and computational studies.

Collaborations between academic research groups and pharmaceutical companies can also play a vital role in bridging the gap between basic research and clinical development. Such partnerships can provide the necessary resources and expertise to advance promising isoquinolinone candidates through the drug development pipeline. The continued exploration of natural sources for new isoquinolinone alkaloids also presents a significant opportunity for discovering novel chemical entities with unique biological activities. datahorizzonresearch.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Amino-propyl)-2H-isoquinolin-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as modifications of the Bischler-Napieralski or Pomeranz-Fritsch reactions. For example, a primary amine group (3-aminopropyl) can be introduced via nucleophilic substitution or reductive amination. Key factors include:

- Temperature : Higher temperatures (80–120°C) may accelerate ring closure but risk side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve cyclization efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PCl₃, 110°C, DMF | 65–70 | |

| Amination | NH₃/MeOH, 60°C | 50–55 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H···O interactions) and C–H···π stacking, critical for stability studies (unit cell parameters: a = 21.350 Å, β = 100.227°) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 217.12 [M+H]⁺) and fragmentation pathways .

Q. What are the primary biological assays used to evaluate this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination using fluorescence-based protocols) .

- Statistical Analysis : One-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare dose-response data .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Experimental Design : Variability in cell lines (e.g., primary vs. immortalized) or assay protocols (e.g., incubation time).

- Compound Purity : HPLC purity thresholds (>95%) and residual solvent levels (e.g., DMSO) must be standardized .

- Data Normalization : Use internal controls (e.g., β-actin in Western blots) to mitigate batch effects .

- Recommendation : Perform meta-analysis using PRISMA guidelines to identify confounding variables .

Q. What strategies optimize the regioselectivity of this compound derivatives during synthesis?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at specific positions to steer functionalization .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity via uniform heating .

Q. How does the structural conformation of this compound influence its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., Rho-kinase) and identify key residues (e.g., Lys121, Glu154) .

- SAR Studies : Compare analogs with modified side chains (e.g., propyl vs. pentyl) to map pharmacophore requirements .

- Dynamic Simulations : MD simulations (10–100 ns) assess stability of ligand-protein complexes in solvated environments .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 12), and oxidative (H₂O₂) conditions, then monitor via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.